Pyrido[2,3-b]pyrazine-8-carboxylic acid
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Description
Pyrido[2,3-b]pyrazine-8-carboxylic acid is a chemical compound with the molecular formula C8H5N3O2 and a molecular weight of 175.14 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives has been achieved through various methods. One approach involves the Buchwald Hartwig C-N coupling reaction . Another method involves the Suzuki–Miyaura cross-coupling reaction . The yield and efficiency of the synthesis can be influenced by factors such as the electron richness of the arylboronic acids and the electron poverty of the quinoxaline substrate .Molecular Structure Analysis
The molecular structure of pyrido[2,3-b]pyrazine-8-carboxylic acid has been studied using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory to obtain spectroscopic and electronic properties . The structure exhibits intramolecular charge transfer (ICT) transition, which marks the donor-acceptor (D-A) architecture .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-b]pyrazine-8-carboxylic acid are complex and can involve various mechanisms. For instance, the corrosion inhibition mechanism of the pyrazine derivatives usually involves the adsorption of the molecules onto the surface of the metal .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-b]pyrazine-8-carboxylic acid have been analyzed in detail. The compound exhibits high photoluminescence quantum efficiency (PLQY) and simple molecular structure . It also possesses high thermal stability, low band gap (1.67-2.36 eV), and comparable HOMO (5.34 to 5.97 eV) and LUMO (3.61 to 3.70 eV) energy levels .Scientific Research Applications
Treatment of Myocardial Infarction
In scientific literature, pyrido[2,3-b]pyrazine derivatives have been explored for their potential in treating myocardial infarction (heart attack). These compounds may modulate cellular processes related to cardiac health, making them relevant for cardiovascular drug development.
properties
IUPAC Name |
pyrido[2,3-b]pyrazine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)5-1-2-10-7-6(5)9-3-4-11-7/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEIFSLULHWCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-b]pyrazine-8-carboxylic acid |
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